molecular formula C22H17ClN2O2 B5964842 N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)benzamide

N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)benzamide

Katalognummer B5964842
Molekulargewicht: 376.8 g/mol
InChI-Schlüssel: VQTHBVYGQAFPFR-OVCLIPMQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)benzamide, also known as ML239, is a small molecule compound that has been extensively studied for its potential use in various scientific research applications. This compound has shown promising results in the fields of cancer research, neurodegenerative diseases, and inflammation.

Wirkmechanismus

N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)benzamide works by binding to the MTA1 protein and preventing its interaction with other proteins that are essential for the growth and survival of cancer cells. This leads to the inhibition of cancer cell growth and induces apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
In addition to its potential use in cancer research, N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)benzamide has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)benzamide can inhibit the aggregation of amyloid beta and alpha-synuclein proteins, which are known to play a role in the development of these diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)benzamide is its specificity towards the MTA1 protein, which makes it a promising candidate for targeted cancer therapy. However, one of the limitations of N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research and development of N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)benzamide. One potential area of research is the optimization of the synthesis method to improve the solubility and bioavailability of the compound. Another area of research is the development of more potent derivatives of N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)benzamide that can target other proteins involved in cancer and neurodegenerative diseases. Additionally, further studies are needed to investigate the potential use of N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)benzamide in combination with other therapies for the treatment of cancer and neurodegenerative diseases.

Synthesemethoden

The synthesis of N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)benzamide involves several steps, including the reaction of 4-aminophenylbenzamide with 4-chloroacryloyl chloride in the presence of a base, followed by purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)benzamide has been studied for its potential use in cancer research, particularly in the treatment of breast cancer. Studies have shown that N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)benzamide inhibits the growth of breast cancer cells by targeting a specific protein called MTA1. This protein is known to play a crucial role in the development and progression of breast cancer.

Eigenschaften

IUPAC Name

N-[4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2/c23-18-9-6-16(7-10-18)8-15-21(26)24-19-11-13-20(14-12-19)25-22(27)17-4-2-1-3-5-17/h1-15H,(H,24,26)(H,25,27)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTHBVYGQAFPFR-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.